molecular formula C13H20O2 B13638346 (1S)-1-[4-(pentyloxy)phenyl]ethanol

(1S)-1-[4-(pentyloxy)phenyl]ethanol

Cat. No.: B13638346
M. Wt: 208.30 g/mol
InChI Key: LBVSMLUOJGZYAI-NSHDSACASA-N
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Description

(1S)-1-[4-(pentyloxy)phenyl]ethanol: is an organic compound characterized by the presence of a phenyl group substituted with a pentyloxy group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol typically involves the following steps:

    Formation of the pentyloxyphenyl intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with pentyl bromide in the presence of a base such as potassium carbonate.

    Reduction to the alcohol: The intermediate is then reduced using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S)-1-[4-(pentyloxy)phenyl]ethanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form various derivatives depending on the reducing agents used.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: It can be used to study enzyme interactions and metabolic pathways.

Medicine:

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Cosmetics: Potential use in formulations due to its alcohol and phenyl group functionalities.

Mechanism of Action

The mechanism by which (1S)-1-[4-(pentyloxy)phenyl]ethanol exerts its effects involves interactions with various molecular targets. The ethanol moiety can participate in hydrogen bonding, while the phenyl group can engage in π-π interactions. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes.

Comparison with Similar Compounds

  • (1S)-1-[4-(methoxy)phenyl]ethanol
  • (1S)-1-[4-(ethoxy)phenyl]ethanol
  • (1S)-1-[4-(butoxy)phenyl]ethanol

Comparison:

  • Structural Differences: The length of the alkoxy chain varies among these compounds, which can influence their physical and chemical properties.
  • Reactivity: The reactivity of these compounds in various chemical reactions may differ due to the steric and electronic effects of the alkoxy group.
  • Applications: While they may share similar applications, the specific properties of each compound can make them more suitable for certain uses.

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

(1S)-1-(4-pentoxyphenyl)ethanol

InChI

InChI=1S/C13H20O2/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9,11,14H,3-5,10H2,1-2H3/t11-/m0/s1

InChI Key

LBVSMLUOJGZYAI-NSHDSACASA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)[C@H](C)O

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(C)O

Origin of Product

United States

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